molecular formula C7H10N2O B1323495 (5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol CAS No. 623564-45-4

(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol

Cat. No. B1323495
Key on ui cas rn: 623564-45-4
M. Wt: 138.17 g/mol
InChI Key: PQRBAZCVIZIHPD-UHFFFAOYSA-N
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Patent
US07812014B2

Procedure details

MnO2 (activated) (24.4 g) was added to the CHCl3 (350 mL) solution of (5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol (4.87 g) and refluxed for 1 h under a nitrogen atmosphere. The reaction mixture was filtered through a pad of Celite. The filtrate was reduced under reduced pressure. The residue was applied to silica gel column chromatography, then the column was eluted with n-hexane-AcOEt (1/1-1/2). The title compound was obtained as yellow oil (4.35 g, 91%).
Quantity
4.87 g
Type
reactant
Reaction Step One
Name
Quantity
24.4 g
Type
catalyst
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[N:2]2[CH2:10][CH2:9][CH2:8][C:3]2=[CH:4][C:5]=1[CH2:6][OH:7]>O=[Mn]=O.C(Cl)(Cl)Cl>[N:1]1[N:2]2[CH2:10][CH2:9][CH2:8][C:3]2=[CH:4][C:5]=1[CH:6]=[O:7]

Inputs

Step One
Name
Quantity
4.87 g
Type
reactant
Smiles
N=1N2C(=CC1CO)CCC2
Name
Quantity
24.4 g
Type
catalyst
Smiles
O=[Mn]=O
Name
Quantity
350 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 1 h under a nitrogen atmosphere
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a pad of Celite
WASH
Type
WASH
Details
the column was eluted with n-hexane-AcOEt (1/1-1/2)

Outcomes

Product
Name
Type
product
Smiles
N=1N2C(=CC1C=O)CCC2
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 4.35 g
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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